2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-cyclohexylacetamide
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Overview
Description
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-cyclohexylacetamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a morpholine ring, a sulfonyl group, and a chloro-substituted phenoxy group, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-cyclohexylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 4-chloro-2-morpholin-4-ylsulfonylphenol: This intermediate is synthesized by reacting 4-chlorophenol with morpholine and a sulfonylating agent under controlled conditions.
Formation of the phenoxyacetamide: The intermediate is then reacted with N-cyclohexylacetamide in the presence of a suitable base and solvent to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-cyclohexylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-morpholin-4-yl-thiazol-5-yl-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine: A brain-penetrant CRF1 antagonist with efficacy in animal models of alcoholism.
N-butyl-N-ethyl-4,9-dimethyl-7-(2,4,6-trimethylphenyl)-3,5,7-triazabicyclo[4.3.0]nona-2,4,8,10-tetraen-2-amine: Another CRF1 antagonist with different pharmacokinetic properties.
Uniqueness
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-cyclohexylacetamide is unique due to its specific structural features, such as the combination of a morpholine ring, a sulfonyl group, and a chloro-substituted phenoxy group
Properties
IUPAC Name |
2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O5S/c19-14-6-7-16(26-13-18(22)20-15-4-2-1-3-5-15)17(12-14)27(23,24)21-8-10-25-11-9-21/h6-7,12,15H,1-5,8-11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKPEALMQOITPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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